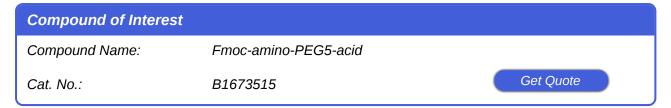


A Technical Guide to Fmoc-amino-PEG5-acid: Sourcing and Applications in Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-amino-PEG5-acid**, a versatile polyethylene glycol (PEG) linker used extensively in peptide synthesis, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, provides key technical specifications for easy comparison, and outlines detailed experimental protocols for its application.

Commercial Suppliers and Specifications

Fmoc-amino-PEG5-acid, also known by its systematic name Fmoc-18-amino-4,7,10,13,16-pentaoxaoctadecanoic acid, is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1] [2][3] Several commercial suppliers offer this reagent, with key specifications summarized in the table below.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
BroadPharm	Fmoc-N- amido-PEG5- acid	882847-32-7	C28H37NO9	531.6	98%
Biopharma PEG	Fmoc-NH- PEG5-COOH	882847-32-7	C28H37NO9	531.6	≥95%
MedchemExp ress	Fmoc-amino- PEG5-acid	882847-32-7	C28H37NO9	531.59	
MilliporeSigm a (Novabioche m)	Fmoc-NH- (PEG)5- COOH	882847-34-9	C30H41NO10	575.65	≥95% (TLC)

Applications in Synthesis

Fmoc-amino-PEG5-acid is a valuable building block in two major areas of bioconjugate chemistry: Solid-Phase Peptide Synthesis (SPPS) and PROTAC synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the **Fmoc-amino-PEG5-acid** can be incorporated into a peptide sequence to introduce a hydrophilic spacer. This is particularly useful for improving the solubility of hydrophobic peptides and for creating long, flexible linkers for the attachment of other molecules, such as fluorophores or targeting ligands. The Fmoc group is readily cleaved under basic conditions (e.g., piperidine in DMF), allowing for the sequential addition of amino acids to the growing peptide chain.[4][5][6] The terminal carboxylic acid can be activated for coupling to the free amine of the resin-bound peptide.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are frequently used to



optimize solubility and cell permeability. **Fmoc-amino-PEG5-acid** provides a versatile scaffold for PROTAC synthesis, allowing for the sequential and controlled conjugation of the two ligands.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-amino-PEG5-acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of **Fmoc-amino-PEG5-acid** to the N-terminus of a resin-bound peptide.

Materials:

- Fmoc-protected peptide-resin
- Fmoc-amino-PEG5-acid
- N,N'-Diisopropylcarbodiimide (DIC)
- Ethyl cyanohydroxyiminoacetate (Oxyma)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Kaiser test kit

Procedure:

- Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.



- Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Perform a Kaiser test to confirm the presence of a free amine.
- Coupling of Fmoc-amino-PEG5-acid:
 - In a separate vial, dissolve Fmoc-amino-PEG5-acid (3 equivalents relative to the resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Agitate the reaction mixture for 2-4 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).
- Washing: Wash the resin with DMF (5 times) and DCM (3 times).
- Further Synthesis or Cleavage: The peptide can be further elongated by repeating the deprotection and coupling steps or cleaved from the resin according to standard protocols.[4]

Protocol 2: Synthesis of an IRAK4-Targeting PROTAC using Fmoc-amino-PEG5-acid

This protocol outlines the synthesis of a PROTAC targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[1][9][10] This example demonstrates the sequential conjugation of a ligand for the von Hippel-Lindau (VHL) E3 ligase and an IRAK4 inhibitor to the **Fmoc-amino-PEG5-acid** linker.

Materials:

Fmoc-amino-PEG5-acid



- VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
- IRAK4 inhibitor with a carboxylic acid (e.g., a derivative of PF-06650833)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine solution (20% in DMF)
- Anhydrous N,N-Dimethylformamide (DMF)
- High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

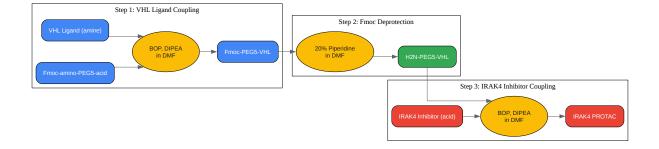
- · Coupling of VHL Ligand to the Linker:
 - Dissolve Fmoc-amino-PEG5-acid (1 eq), the amine-containing VHL ligand (1.1 eq), BOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
 - Stir the reaction mixture at room temperature for 2 hours.
 - Monitor the reaction progress by LC-MS.
 - Upon completion, purify the product (Fmoc-PEG5-VHL) by preparative HPLC.
- Fmoc Deprotection of the Linker-VHL Conjugate:
 - Dissolve the purified Fmoc-PEG5-VHL in 20% piperidine in DMF.
 - Stir the reaction at room temperature for 30 minutes.
 - Remove the solvent under reduced pressure to obtain the deprotected amine (H2N-PEG5-VHL).
- Coupling of IRAK4 Inhibitor:



- Dissolve the deprotected H2N-PEG5-VHL (1 eq), the carboxylic acid-containing IRAK4 inhibitor (1.1 eq), BOP (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
- Stir the reaction mixture at room temperature for 2 hours.
- Monitor the reaction progress by LC-MS.
- Purification: Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Workflow and Signaling Pathway

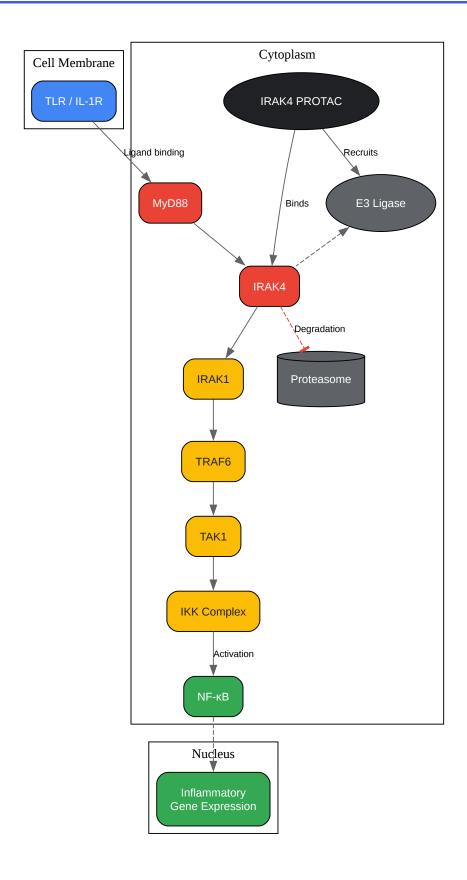
The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis and the targeted IRAK4 signaling pathway.



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Caption: Workflow for the synthesis of an IRAK4-targeting PROTAC.





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